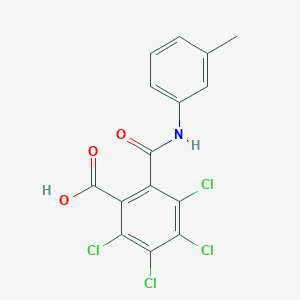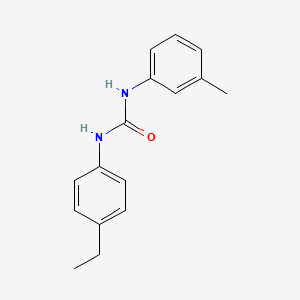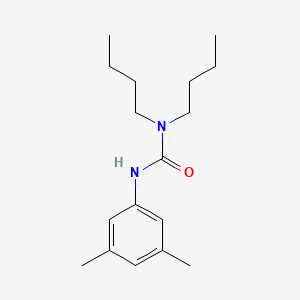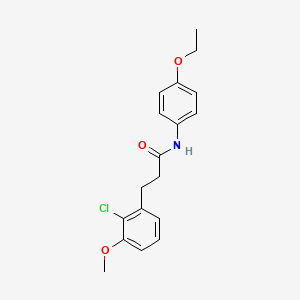
Ethyl 2,3-dicyano-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-dicyano-3-methylbutanoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of butanoic acid and contains two cyano groups and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dicyano-3-methylbutanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with paraformaldehyde and a catalyst in the presence of dichloromethane as a solvent. The reaction mixture is then acidified with hydrochloric acid, and the product is extracted and purified through reduced pressure rectification .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of liquid sodium cyanide, which is safer to handle compared to solid sodium cyanide. The reaction is carried out in a reaction tank, followed by acidification, extraction, and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,3-dicyano-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano groups in the compound can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2,3-dicyano-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl 2,3-dicyano-3-methylbutanoate involves its interaction with molecular targets through its cyano and ester functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and targets depend on the type of reaction and the conditions used .
Comparaison Avec Des Composés Similaires
Ethyl 2,3-dicyano-3-methylbutanoate can be compared with other similar compounds such as:
- Ethyl 2-cyano-3-methylbutanoate
- Ethyl 2,3-dicyano-3-ethylbutanoate
- Mthis compound
These compounds share similar structural features but differ in the substituents attached to the carbon backbone. The presence of different substituents can influence their reactivity and applications .
This compound stands out due to its specific combination of cyano and ester groups, making it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
52119-01-4 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
ethyl 2,3-dicyano-3-methylbutanoate |
InChI |
InChI=1S/C9H12N2O2/c1-4-13-8(12)7(5-10)9(2,3)6-11/h7H,4H2,1-3H3 |
Clé InChI |
BRGYCCHEMNLMCK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C(C)(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


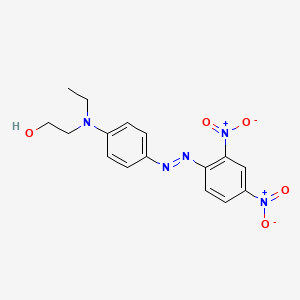
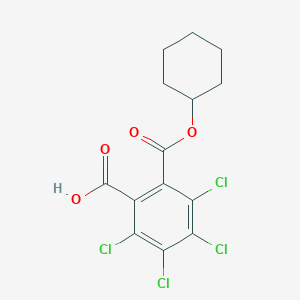
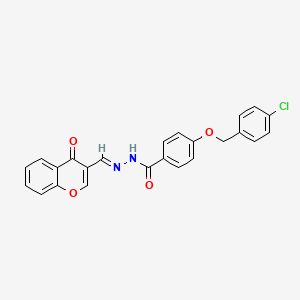
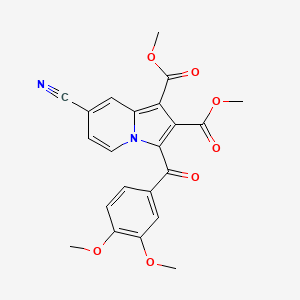
![(7-Methylbenzo[a]anthracen-5-yl) acetate](/img/structure/B15076180.png)
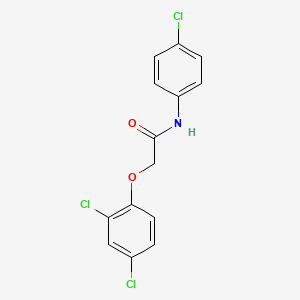
![1,5-Diazabicyclo[4.4.0]dec-5-en-10-one](/img/structure/B15076195.png)
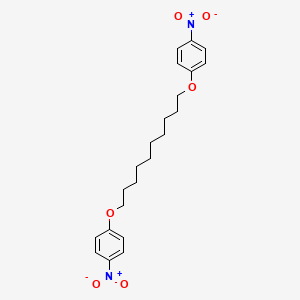
![Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B15076213.png)
